Fatty Acid Chain Composition: Canola Alkylamines Provide C18-Dominant, Low-Saturate Profiles Distinct from Tallow and Coconut Alkylamines
The precursor canola oil contains on average 62% oleic acid (C18:1), 19% linoleic acid (C18:2), 9% linolenic acid (C18:3), and only 7% total saturated fatty acids (SFA) [1]. After hydrogenation and amination, the resulting alkylamine mixture is dominated by fully saturated C18 (stearyl) chains with negligible C12–C14 species. In contrast, hydrogenated tallow alkylamines (CAS 61788-45-2) carry approximately 27% palmitic (C16:0) and 29% stearic (C18:0) with ~29% oleic-derived chains, yielding ~50% total SFA [2]. Coconut alkylamines are predominantly C12 (lauric, ~50%) and C14 (myristic, ~18%), with total SFA exceeding 85% [3].
| Evidence Dimension | Precursor oil fatty acid composition governing alkyl chain distribution |
|---|---|
| Target Compound Data | Canola oil: 62% C18:1, 19% C18:2, 9% C18:3, 7% SFA; alkylamines post-hydrogenation: >90% C18 saturated chains |
| Comparator Or Baseline | Tallow: ~27% C16:0, ~29% C18:0, ~29% C18:1 (total SFA ~50%). Coconut: ~50% C12:0, ~18% C14:0 (total SFA ~85-90%) |
| Quantified Difference | Canola alkylamines contain <7% precursor SFA vs. ~50% (tallow) and ~90% (coconut); chain length predominantly C18 vs. mixed C16-C18 (tallow) or C12-C14 (coconut) |
| Conditions | Fatty acid methyl ester (FAME) analysis by gas chromatography; alkyl chain distribution inferred from precursor oil composition after full hydrogenation. |
Why This Matters
The uniquely high C18 monounsaturated-derived chain content of canola alkylamines produces surfactants with intermediate hydrophobicity, lower Krafft points, and differentiated emulsification behavior compared to tallow or coconut analogs, critical for formulators optimizing solubility, skin mildness, and phase behavior.
- [1] Alashi, A. M., et al. (2020). Canola produced under boreal climatic conditions in Newfoundland and Labrador have a unique lipid composition. Journal of Advanced Research, 24, 423–434. doi:10.1016/j.jare.2020.05.002. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7281306/ View Source
- [2] PMC Table 3. Fatty acid composition of soybean oil and tallow. Retrieved from https://pmc.ncbi.nlm.nih.gov (Table 3 data: C16:0 palmitic 27.34%, C18:0 stearic 29.29%, C18:1 oleic 28.51% for tallow). View Source
- [3] USOLF. Coconut oil fatty acid composition: C12 46-53%, C14 15-21%, C16 5-13%, C18:1 5-12%. Retrieved from https://www.usolf.com.cn View Source
